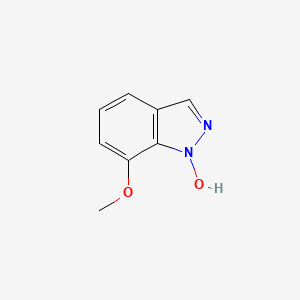
Mesotocin trifluroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mesotocin is a neurohypophysial nonapeptide hormone found primarily in birds, reptiles, and amphibians. It is the avian homologue of oxytocin, a hormone well-known for its role in social bonding and reproductive behaviors in mammals. Mesotocin plays a crucial role in regulating social behaviors, including prosociality and social bonding, similar to oxytocin in mammals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mesotocin can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed, and the peptide is cleaved from the resin, followed by purification using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of mesotocin involves large-scale SPPS, followed by purification and characterization to ensure the peptide’s purity and activity. The process is optimized for yield and cost-effectiveness, making it feasible for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions: Mesotocin undergoes various chemical reactions, including:
Oxidation: Mesotocin can be oxidized to form disulfide bonds, which are crucial for its biological activity.
Reduction: Reduction reactions can break disulfide bonds, leading to the loss of biological activity.
Substitution: Mesotocin can undergo substitution reactions where specific amino acids are replaced to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid derivatives with protecting groups in SPPS.
Major Products:
Oxidation: Formation of active mesotocin with disulfide bonds.
Reduction: Inactive linear mesotocin.
Substitution: Analogues of mesotocin with modified biological activity.
Scientific Research Applications
Mesotocin has a wide range of applications in scientific research:
Chemistry: Used to study peptide synthesis and structure-activity relationships.
Biology: Investigates its role in social behaviors and neuroendocrine functions in birds and reptiles.
Medicine: Potential therapeutic applications in treating social disorders and enhancing social bonding.
Industry: Used in the development of peptide-based drugs and as a model for studying peptide hormones
Mechanism of Action
Mesotocin exerts its effects by binding to specific receptors in the brain and other tissues. These receptors are similar to oxytocin receptors in mammals. Upon binding, mesotocin activates intracellular signaling pathways, leading to the release of secondary messengers that modulate various physiological and behavioral responses. The primary molecular targets include neurons in the hypothalamus and other brain regions involved in social behavior .
Comparison with Similar Compounds
Mesotocin is similar to other neurohypophysial hormones, such as:
Oxytocin: Found in mammals, regulates social bonding and reproductive behaviors.
Vasotocin: Found in amphibians and reptiles, involved in water balance and social behaviors.
Isotocin: Found in fish, regulates social and reproductive behaviors.
Uniqueness: Mesotocin is unique in its specific role in avian species, influencing social behaviors such as flocking and prosociality. Its structure and function are evolutionarily conserved, highlighting its importance in the neuroendocrine regulation of social behaviors across different species .
Properties
IUPAC Name |
1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-butan-2-yl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H66N12O12S2/c1-5-21(3)34(41(65)48-18-33(47)59)54-40(64)30-8-7-15-55(30)43(67)29-20-69-68-19-25(44)36(60)50-27(16-23-9-11-24(56)12-10-23)39(63)53-35(22(4)6-2)42(66)49-26(13-14-31(45)57)37(61)51-28(17-32(46)58)38(62)52-29/h9-12,21-22,25-30,34-35,56H,5-8,13-20,44H2,1-4H3,(H2,45,57)(H2,46,58)(H2,47,59)(H,48,65)(H,49,66)(H,50,60)(H,51,61)(H,52,62)(H,53,63)(H,54,64) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILDPWPVKZETMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(C(C)CC)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H66N12O12S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1007.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


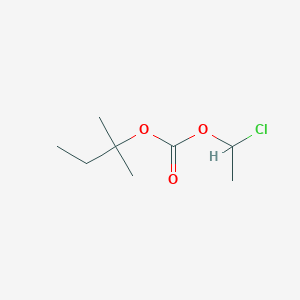
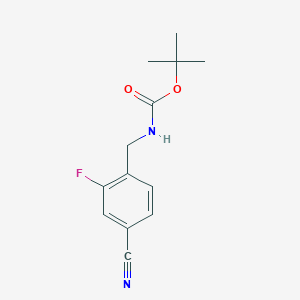
![Methyl 3,8-dioxatricyclo[3.2.1.0,2,4]octane-6-carboxylate](/img/structure/B12285095.png)
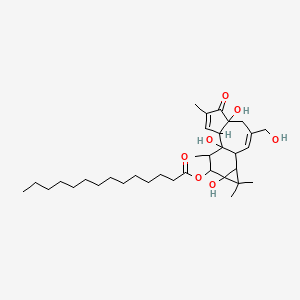

![6-bromo-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B12285112.png)

![(2,5-dioxopyrrolidin-1-yl) 2-[4-[[2-[(E,3E)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]methyl]phenyl]acetate](/img/structure/B12285122.png)
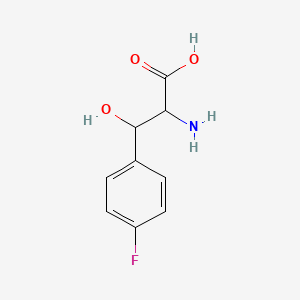
![[4-Acetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12285142.png)
![L-Proline, 4-cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphinyl]acetyl]-, |A-D-glucopyranuronosyl ester, (4S)-](/img/structure/B12285146.png)
